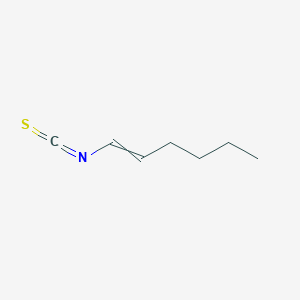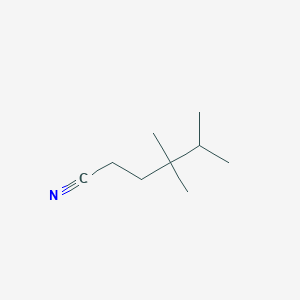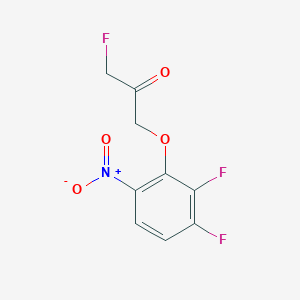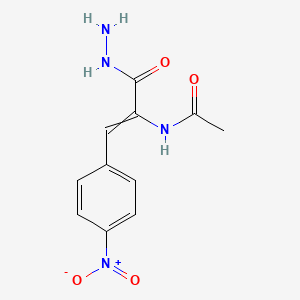
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylamino group, a nitrophenyl group, and a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The addition of an acetyl group to an amino group.
Hydrazide Formation: The reaction of an acid chloride with hydrazine to form the hydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized products.
科学研究应用
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 2-(amino)-3-(4-nitrophenyl)-, hydrazide
- 2-Propenoic acid, 2-(acetylamino)-3-(4-chlorophenyl)-, hydrazide
- 2-Propenoic acid, 2-(acetylamino)-3-(4-methylphenyl)-, hydrazide
Uniqueness
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide is unique due to the presence of both the acetylamino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
属性
CAS 编号 |
104296-08-4 |
|---|---|
分子式 |
C11H12N4O4 |
分子量 |
264.24 g/mol |
IUPAC 名称 |
N-[3-hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H12N4O4/c1-7(16)13-10(11(17)14-12)6-8-2-4-9(5-3-8)15(18)19/h2-6H,12H2,1H3,(H,13,16)(H,14,17) |
InChI 键 |
IZRWHXWQFUMTEG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




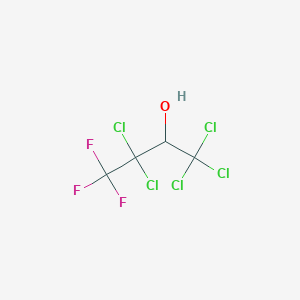
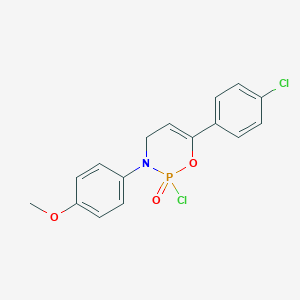
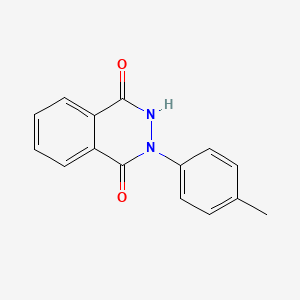


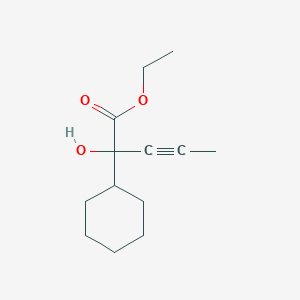
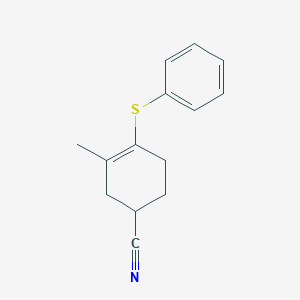
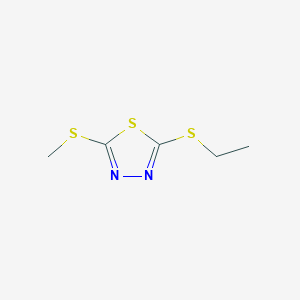
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
